Grgdspk (tfa)
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Overview
Description
Grgdspk (tfa), also known as EMD 56574 TFA, is a peptide that includes the sequence Gly-Arg-Gly-Asp-Ser-Pro-Lys. This compound is a competitive and reversible inhibitory peptide that inhibits integrin-fibronectin binding. It is used to study the role of integrins in bone formation and resorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
Grgdspk (tfa) is synthesized through custom peptide synthesis methods. The synthesis involves the sequential addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using reagents like carbodiimides. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Grgdspk (tfa) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Grgdspk (tfa) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions
Major Products
The major products formed from these reactions include modified peptides with altered sequences or structures, which can be used for various research applications .
Scientific Research Applications
Grgdspk (tfa) has a wide range of scientific research applications:
Chemistry: Used to study peptide synthesis and modification.
Biology: Investigates the role of integrins in cell adhesion, migration, and signaling.
Medicine: Explores potential therapeutic applications in bone formation and resorption.
Industry: Utilized in the development of biomaterials and tissue engineering
Mechanism of Action
Grgdspk (tfa) exerts its effects by inhibiting the binding of integrins to fibronectin. This inhibition is competitive and reversible, meaning that the peptide competes with fibronectin for binding to integrins. The molecular targets involved are integrins, which are transmembrane receptors that mediate cell adhesion and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Grgdspk: A similar peptide without the trifluoroacetic acid component.
RGD Peptides: Peptides containing the Arg-Gly-Asp sequence, which also inhibit integrin binding.
Fibronectin Fragments: Larger protein fragments that include the RGD sequence and inhibit integrin binding
Uniqueness
Grgdspk (tfa) is unique due to its specific sequence and the presence of trifluoroacetic acid, which enhances its stability and solubility. This makes it particularly useful for studying integrin-fibronectin interactions in various biological systems .
Properties
Molecular Formula |
C30H50F3N11O13 |
---|---|
Molecular Weight |
829.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H49N11O11.C2HF3O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;3-2(4,5)1(6)7/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);(H,6,7)/t15-,16-,17-,18-,19-;/m0./s1 |
InChI Key |
AHBGJKBOMDKUKU-UYNNABTASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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